2-(Fluoroacetyl)thiophene

Description

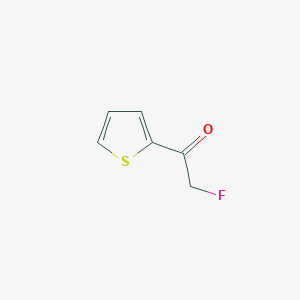

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBBFSCWROVSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306357 | |

| Record name | 2-Fluoro-1-(2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371754-93-7 | |

| Record name | 2-Fluoro-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371754-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1-(2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoroacetyl Thiophene and Analogues

Classical and Contemporary Approaches to 2-Acylthiophene Synthesis

The synthesis of 2-acylthiophenes is a cornerstone of heterocyclic chemistry, with a range of methods developed over the years. These methods can be broadly categorized into classical techniques like Friedel-Crafts acylation and more contemporary strategies such as direct C-H functionalization.

Friedel-Crafts Acylation Strategies and Advancements

Friedel-Crafts acylation is a long-established and widely used method for the synthesis of aryl ketones, including 2-acylthiophenes. The reaction typically involves the treatment of thiophene (B33073) with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst.

The traditional synthesis of 2-(fluoroacetyl)thiophene often employs the Friedel-Crafts acylation of thiophene with fluoroacetyl chloride, using a Lewis acid like aluminum chloride (AlCl₃) as a catalyst. Key to this process is the careful control of reaction conditions, such as temperature (typically 0–5°C) and the choice of solvent (e.g., dichloromethane), to minimize side reactions.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Conditions | Yield of 2-Acetylthiophene (B1664040) | Reference |

| Stannic chloride | Acetyl chloride | Benzene (B151609), 0°C to RT, 1 hr | High | orgsyn.org |

| Aluminum chloride | Acetyl chloride | - | - | orgsyn.org |

| Iodine | Acetic anhydride | Mild conditions | Good | chemeducator.org |

| Hβ zeolite | Acetic anhydride | 60°C, thiophene:acetic anhydride = 1:3 | 98.6% | tsijournals.com |

| Activated clay | Acetyl chloride | 25-35°C, 48 hrs | 62% | google.com |

| Activated clay | Acetic anhydride | 75-85°C, 5 hrs | 51% | google.com |

| 85 wt. % phosphoric acid | Acetic anhydride | 25-35°C, 60 hrs | - | google.com |

Note: This table includes data for the closely related 2-acetylthiophene, as specific yield data for this compound under various catalytic conditions is less commonly published. The principles of catalysis are broadly applicable.

Advancements in Friedel-Crafts acylation have focused on the use of more environmentally friendly and reusable solid acid catalysts. tsijournals.com For instance, Hβ zeolite has demonstrated excellent activity in the acetylation of thiophene with acetic anhydride, achieving a high yield of 2-acetylthiophene. tsijournals.com This approach offers advantages over traditional Lewis acids by simplifying catalyst recovery and reducing waste. tsijournals.com The choice of catalyst and acylating agent significantly influences the reaction's efficiency and selectivity. For example, stannic chloride is often preferred over aluminum chloride for the acylation of thiophene as it is less likely to induce polymerization of the thiophene ring. orgsyn.org

The regioselectivity of Friedel-Crafts acylation on an unsubstituted thiophene ring strongly favors the 2-position over the 3-position. This preference is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position, which can be represented by three resonance structures compared to only two for attack at the 3-position. stackexchange.com

Direct C-H Functionalization for Acylthiophenes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized arenes, including acylthiophenes. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and associated waste. acs.org

Palladium-catalyzed C-H activation has been successfully employed for the acylation of thiophenes. rsc.orgehu.es These reactions often utilize a directing group to control the regioselectivity of the acylation. For instance, 2-pyridinyl and 2-pyrimidyl groups at the C-2 position of the thiophene scaffold can direct acylation to the C-3 position. rsc.org Microwave-assisted palladium-catalyzed C-3 acylation of thiophenes with aldehydes has been shown to be efficient, with reduced reaction times and improved yields compared to conventional heating. rsc.org

Recent research has also focused on the development of catalyst systems that enable the direct functionalization of thiophenes without the need for a directing group. semanticscholar.org Furthermore, palladium/norbornene cooperative catalysis has been developed for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, demonstrating excellent site selectivity and regioselectivity. nih.gov These advancements highlight the growing potential of C-H activation in the synthesis of complex thiophene derivatives. nih.govmdpi.comrsc.orgnih.gov

Targeted Fluorination Strategies in Thiophene Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. acs.orgresearchgate.net In the context of thiophene synthesis, targeted fluorination strategies are crucial for creating novel compounds with enhanced functionalities.

The synthesis of fluorinated thiophenes can be achieved through various methods, including the use of fluorinated building blocks or by direct fluorination of a pre-existing thiophene ring. For instance, fluorinated dithienobenzothiadiazole (DTBT) comonomers have been synthesized from mono-fluorinated thiophene derivatives. acs.org

Direct fluorination of C-H bonds in aromatic systems has seen significant progress. beilstein-journals.org Palladium-catalyzed ortho-selective C-H fluorination of benzylamines protected with an oxalyl amide group has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. beilstein-journals.org While direct C-H fluorination of thiophene itself presents challenges, the development of new catalytic systems continues to expand the scope of these reactions.

Another approach involves the use of fluorinated synthons in cycloaddition reactions to construct the thiophene ring. nih.gov For example, [3+2]-cycloaddition reactions of thiocarbonyl ylides with fluorinated α,β-unsaturated ketones can lead to the formation of fluoroalkylated thiolanes, which can be further transformed into thiophenes. nih.gov

Multi-component Reaction (MCR) Strategies for Thiophene Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. researchgate.net This strategy has been successfully applied to the synthesis of a wide variety of thiophene derivatives. bohrium.comnih.govresearchgate.netmdpi.com

One notable example is the Gewald reaction, a classic MCR that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction has been adapted and optimized using various catalysts and conditions.

More recent developments in MCRs for thiophene synthesis include:

The use of ZnO nanorods as a catalyst for the solvent-free, room temperature synthesis of thiophene derivatives from isoquinoline, alkyl bromides, activated acetylenic compounds, and isothiocyanates. bohrium.com

Microwave-assisted one-pot MCRs of alkyl bromides, aroyl or alkanoyl isothiocyanates, 1,3-dicarbonyl compounds, and secondary amines to produce thiophene derivatives in high yields. nih.gov

The use of an eggshell/Fe₃O₄ biocatalyst in the microwave-assisted MCR of aromatic aldehydes, malononitrile, ethyl acetoacetate, and sulfur to synthesize 2-amino thiophene derivatives. researchgate.net

These MCR strategies provide rapid and efficient access to polysubstituted thiophenes, which are valuable intermediates for further chemical transformations. researchgate.netscilit.com

Green Chemistry Principles in 2-Acylthiophene Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for 2-acylthiophenes and other chemical compounds, aiming to reduce environmental impact and improve sustainability. acs.orgijnc.irnih.govmdpi.com

Key green chemistry approaches relevant to 2-acylthiophene synthesis include:

Use of Greener Catalysts: Replacing hazardous and stoichiometric Lewis acids like AlCl₃ with solid acid catalysts such as zeolites (e.g., Hβ) or activated clays (B1170129) in Friedel-Crafts acylations. tsijournals.comgoogle.com These catalysts are often reusable, reducing waste and simplifying product purification. tsijournals.com

Atom Economy: Employing reactions with high atom economy, such as direct C-H functionalization and MCRs, which maximize the incorporation of reactant atoms into the final product. acs.orgacs.org

Safer Solvents and Reaction Conditions: Utilizing less hazardous solvents or even solvent-free conditions. bohrium.comnih.gov For example, some MCRs for thiophene synthesis can be performed at room temperature without a solvent. bohrium.com Microwave-assisted synthesis can also reduce reaction times and energy consumption. rsc.org

Renewable Feedstocks: While not yet widely implemented for thiophene synthesis, the use of renewable starting materials is a key goal of green chemistry.

The development of a process for producing 2-acylthiophene compounds using activated clay as a catalyst is an example of a step towards greener synthesis. google.com Similarly, the use of iodine as a catalyst for the acetylation of thiophene with acetic anhydride represents a milder alternative to traditional Friedel-Crafts conditions. chemeducator.org

Catalytic Systems Development for Thiophene Functionalization

The development of novel and efficient catalytic systems is a major driving force in advancing the synthesis of functionalized thiophenes. mdpi.comnih.govfrontiersin.orgmdpi.com

Palladium-based catalysts are particularly prominent in this field. They have been utilized for:

C-H Activation/Arylation: Palladium catalysts, often in combination with specific ligands, can selectively functionalize the C-H bonds of thiophenes. acs.orgnih.gov For instance, a Pd/C catalyst has been used for the regioselective C-H functionalization of thiophenes under mild conditions. acs.org

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions, catalyzed by palladium complexes with bulky phosphine-based ligands, are effective for synthesizing thiophene-containing conjugated polymers. frontiersin.org

Oxidative Coupling: A palladium(II) catalyst system employing 1,10-phenanthroline-5,6-dione (B1662461) as a ligand enables the aerobic oxidative homocoupling of 2-bromothiophenes. nih.gov

Other transition metal catalysts are also being explored:

Cobalt(III) catalysts have been investigated for the acylation of pyrroles and the nucleophilic addition of the thiophene C-H bond to isocyanates. ehu.es

Ruthenium and Rhodium catalysts have been used for the directed alkynylation of thiophenes. semanticscholar.org

Copper catalysts have been employed in the synthesis of 2,5-disubstituted thiophenes from 1-bromoalkynes and Na₂S. mdpi.com

The choice of ligand is often crucial for the success of these catalytic reactions, influencing selectivity and efficiency. nih.govnih.govfrontiersin.org The ongoing development of new catalyst systems continues to provide more powerful and versatile tools for the synthesis of complex thiophene derivatives.

Reaction Chemistry and Mechanistic Investigations of 2 Fluoroacetyl Thiophene

Electrophilic Aromatic Substitution Reactivity in 2-Acylthiophenes

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, typically favoring the C2 (α) position over the C3 (β) position due to the superior stabilization of the carbocation intermediate. uomustansiriyah.edu.iqstackexchange.com However, the introduction of an electron-withdrawing substituent, such as an acyl group at the C2 position, profoundly alters this reactivity.

The fluoroacetyl group in 2-(fluoroacetyl)thiophene acts as a deactivating group, withdrawing electron density from the ring and making it less susceptible to electrophilic attack than unsubstituted thiophene. This deactivation is a consequence of the inductive and resonance effects of the carbonyl moiety, which is further amplified by the high electronegativity of the fluorine atom. Consequently, electrophilic substitution requires harsher conditions compared to activated thiophenes.

The directing effect of the 2-acyl group channels incoming electrophiles primarily to the C5 and C4 positions. Attack at C5 is generally favored electronically, but attack at C4 can also occur, with the ratio of isomers depending on the specific electrophile and reaction conditions. researchgate.net For this compound, the strong deactivating nature of the substituent directs electrophiles preferentially to the less deactivated C4 or C5 positions. For instance, nitration with a mixture of nitric acid and sulfuric acid is expected to yield 4-nitro-2-(fluoroacetyl)thiophene as the major product. Complexation of the carbonyl group with a Lewis acid catalyst during reactions like Friedel-Crafts acylation can further suppress the reactivity of the molecule and alter the substitution pattern, often favoring the C4 position. asianpubs.org

| Reaction | Electrophile Source | Typical Catalyst | Major Product(s) for 2-Acylthiophene | Expected Major Product for this compound |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | None | 2-Acyl-4-nitrothiophene & 2-Acyl-5-nitrothiophene | 2-(Fluoroacetyl)-4-nitrothiophene |

| Bromination | N-Bromosuccinimide (NBS) | None | 5-Bromo-2-acylthiophene | 5-Bromo-2-(fluoroacetyl)thiophene |

| Acylation | RCOCl | AlCl₃ | 2,4-Diacylthiophene arkat-usa.org | 4-Acyl-2-(fluoroacetyl)thiophene |

| Formylation | DMF/POCl₃ | None | 2-Acyl-5-formylthiophene | 5-Formyl-2-(fluoroacetyl)thiophene |

Nucleophilic Attack and Addition Reactions

The carbonyl group of this compound is a key site for nucleophilic attack. The presence of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon through a strong electron-withdrawing inductive effect, making it highly susceptible to attack by nucleophiles. This allows for a variety of addition reactions, leading to the formation of alcohols and other derivatives.

However, computational and experimental studies on other α-fluoroketones suggest that they can be slightly less reactive towards some nucleophiles, like borohydrides, compared to their α-chloro or α-bromo counterparts. This counterintuitive finding is attributed to conformational effects, where the most stable conformation of the α-fluoroketone is not the most reactive one for orbital overlap with the incoming nucleophile. nih.gov

Despite this, this compound can undergo a range of nucleophilic additions. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 1-(thiophen-2-yl)-2-fluoroethanol. Reaction with Grignard reagents or organolithium compounds would produce tertiary alcohols. The compound also serves as a precursor for forming Schiff bases and other complex molecules through reactions at the carbonyl group.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

Cyclization Reactions and Ring Transformations

This compound is a valuable synthon for the construction of more complex heterocyclic systems. Its dual functionality—an activated methylene (B1212753) group adjacent to the carbonyl and the thiophene ring itself—allows it to participate in various cyclization and condensation reactions. Several classical named reactions for thiophene synthesis can be adapted, using α-haloketones like this compound as starting materials.

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.org While typically used to form a thiophene ring, the activated methylene group of this compound could potentially react with other carbonyls and sulfur to build an adjacent thiophene ring.

Hinsberg Synthesis: This method constructs a thiophene ring from the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comresearchgate.net By analogy, intermediates derived from this compound could participate in similar aldol-type condensations to form new rings.

Fiesselmann Thiophene Synthesis: This synthesis involves the condensation of thioglycolic acid derivatives with various acetylenic or halo-carbonyl compounds. wikipedia.org The α-halo-ketone moiety of this compound makes it a suitable substrate for condensation with thioglycolic esters to generate highly substituted thiophene derivatives. derpharmachemica.com

These reactions highlight the potential of this compound to act as a building block for fused ring systems (e.g., thieno[b]thiophenes) or biheterocyclic compounds.

Oxidation Reactions and Pathways

The oxidation of this compound can proceed via two main pathways: reaction at the thiophene ring's sulfur atom or reaction at the fluoroacetyl side chain.

The sulfur atom in the thiophene ring can be oxidized under specific conditions to form the corresponding sulfoxide (B87167) or, with stronger oxidizing agents, the sulfone. However, the thiophene ring is relatively stable to oxidation compared to other functionalities. femaflavor.org The oxidation of thieno[2,3-b]thiophenes using potent agents like HOF·CH₃CN has been shown to selectively oxidize one sulfur atom to a sulfonyl group, indicating that such transformations are feasible under controlled conditions. ysu.am

A more common reaction for the ketone functionality is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (e.g., m-CPBA). scribd.comnih.gov The outcome of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. The generally accepted order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. researchgate.net For this compound, the competition is between the 2-thienyl group (an aryl group) and the fluoromethyl group (a primary alkyl group). Based on this trend, the 2-thienyl group is expected to migrate preferentially, leading to the formation of fluoromethyl 2-thiophenecarboxylate.

| Oxidizing Agent | Reaction Type | Primary Product | Notes |

|---|---|---|---|

| m-CPBA or Peroxyacetic acid | Baeyer-Villiger Oxidation | Fluoromethyl 2-thiophenecarboxylate | Based on migratory aptitude (Aryl > Primary Alkyl). researchgate.net |

| H₂O₂ / Acid | Ring Oxidation | This compound S-oxide | Mild conditions may lead to the sulfoxide. femaflavor.org |

| KMnO₄ or HOF·CH₃CN | Ring Oxidation | This compound S,S-dioxide | Harsher conditions can lead to the sulfone or ring opening. ysu.am |

Photoinduced Reactions and Isomerization Mechanisms

The photochemistry of this compound is influenced by both the thiophene ring and the α-fluoroketone moiety. Substituted thiophenes are known to undergo photoisomerization upon UV irradiation. netsci-journal.com For example, 2-substituted thiophenes can rearrange to their 3-substituted isomers. netsci-journal.com This process is believed to proceed through high-energy intermediates like Dewar thiophenes or cyclopropene (B1174273) thiocarbaldehydes. netsci-journal.comacs.org However, the presence of a carbonyl substituent can sometimes inhibit this rearrangement pathway. netsci-journal.com

The ketone group itself can participate in photochemical reactions. Fluorinated ketones are known to undergo photochemical processes, and their interaction with other molecules can be studied using techniques like electron spin resonance. ingentaconnect.com Donor-acceptor substituted thiophenes can exhibit charge transfer properties and undergo efficient trans-cis photoisomerization, a process that is highly dependent on the nature of the substituents. nih.gov While specific studies on this compound are limited, its structure suggests the possibility of Norrish-type reactions (α-cleavage or hydrogen abstraction) or photoisomerization of the thiophene ring, with the exact pathway depending on the irradiation wavelength and reaction environment.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound. rsc.orgnih.gov These methods can be used to model reaction pathways, calculate the energies of transition states, and predict the most likely products. stackexchange.comresearchgate.net

For electrophilic aromatic substitution, DFT calculations can determine the stability of the intermediate sigma complexes for attack at different positions on the thiophene ring, explaining the observed regioselectivity. researchgate.net Fukui indices and analysis of frontier molecular orbitals (HOMO/LUMO) can identify the most probable sites for electrophilic and nucleophilic attack, corroborating experimental findings.

In the study of photochemical reactions, computational methods can map out the potential energy surfaces of excited states. acs.orgresearchgate.net This allows for the investigation of proposed mechanisms, such as the internal cyclization-isomerization route for thiophene photoisomerization, and the identification of key structures like conical intersections that facilitate the conversion from an excited state back to a ground state product. researchgate.net For this compound, theoretical studies could clarify the competition between ring photoisomerization and side-chain photoreactions, providing insights that are challenging to obtain through experimental means alone.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Fluoroacetyl)thiophene, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the thiophene (B33073) ring and the two protons of the methylene (B1212753) group. The thiophene protons typically appear in the aromatic region (δ 7.0-8.0 ppm) and exhibit coupling patterns (doublet of doublets) due to spin-spin coupling with each other. The methylene protons (-CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typical for ketones. The carbons of the thiophene ring will appear in the aromatic region, and their signals will be influenced by the electron-withdrawing acetyl substituent. The methylene carbon, being directly attached to fluorine, will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). In similar thiophene derivatives, complete assignment of proton and carbon signals is often achieved using two-dimensional NMR techniques like COSY, HMQC, and HMBC. mdpi.com

¹⁹F NMR: The presence and chemical environment of the fluorine atom are definitively confirmed by ¹⁹F NMR spectroscopy. A single signal is expected for the fluorine atom in the fluoroacetyl group.

Illustrative NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | ~7.8-8.0 | dd | ³JH3-H4 ≈ 3.5-4.0, ⁴JH3-H5 ≈ 1.0-1.5 |

| Thiophene H-4 | ~7.2-7.4 | dd | ³JH4-H3 ≈ 3.5-4.0, ³JH4-H5 ≈ 4.5-5.0 |

| Thiophene H-5 | ~7.7-7.9 | dd | ³JH5-H4 ≈ 4.5-5.0, ⁴JH5-H3 ≈ 1.0-1.5 |

| -CH₂F | ~5.5-6.0 | d | ²JHF ≈ 45-50 |

| C=O | ~185-195 | d | ²JCF ≈ 15-25 |

| -CH₂F | ~80-90 | d | ¹JCF ≈ 170-200 |

| Thiophene C-2 | ~140-150 | s | - |

| Thiophene C-3 | ~130-135 | s | - |

| Thiophene C-4 | ~128-132 | s | - |

| Thiophene C-5 | ~132-136 | s | - |

| ¹⁹F | ~ -220 to -240 | t | ²JFH ≈ 45-50 |

Note: The data in this table are illustrative and based on general principles of NMR spectroscopy and data for analogous compounds. Specific experimental values may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₅FOS), the exact mass of the molecular ion [M]⁺ would be a key identifier. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. benthamdirect.com The fragmentation pattern in the mass spectrum provides further structural evidence. Expected fragmentation would involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to characteristic fragments.

Expected Key Fragments in the Mass Spectrum

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |

|---|---|---|

| 158 | Molecular Ion [M]⁺ | [C₆H₅FOS]⁺ |

| 111 | Thienoyl cation [M - CH₂F]⁺ | [C₅H₃OS]⁺ |

| 83 | Thienyl cation [C₄H₃S]⁺ | [C₄H₃S]⁺ |

| 47 | Fluoroacetyl cation [FCOCH₂]⁺ | [C₂H₂FO]⁺ |

Note: Fragmentation patterns are proposed based on common fragmentation pathways for ketones and thiophene derivatives. niscpr.res.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent absorption bands would be from the carbonyl (C=O) group, the carbon-fluorine (C-F) bond, and the vibrations associated with the thiophene ring.

The C=O stretching vibration is expected to produce a strong, sharp band in the region of 1680-1700 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1100-1200 cm⁻¹ region. Vibrations associated with the aromatic thiophene ring, including C-H and C=C stretching, are also expected. nih.gov

Key Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch (Thiophene) | Medium-Weak |

| 1680-1700 | C=O Stretch (Ketone) | Strong |

| 1500-1400 | Aromatic C=C Stretch (Thiophene) | Medium |

| 1100-1200 | C-F Stretch | Strong |

| ~850 | C-S Stretch (Thiophene) | Medium-Weak |

Note: This table presents expected absorption ranges based on characteristic group frequencies. mjcce.org.mk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. While specific crystal structure data for this compound is not readily found in the published literature, the technique would yield crucial information if suitable crystals were obtained.

This analysis would confirm the planarity of the thiophene ring and determine the conformation of the fluoroacetyl side chain relative to the ring. Key parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For instance, in the crystal structure of a related compound, 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide, the thiophene and benzene (B151609) rings were found to be non-coplanar, with a dihedral angle of 86.69 (4)°. iucr.org Similarly, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. mdpi.comrsc.org

Vibrational Spectroscopy (FT-IR, Raman) and Theoretical Correlations

A deeper understanding of the vibrational modes can be achieved by combining experimental Fourier-Transform Infrared (FT-IR) and Raman spectra with theoretical calculations. iosrjournals.org Density Functional Theory (DFT) is a computational method widely used for this purpose. rsc.orgrsc.org

By optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), the harmonic vibrational frequencies can be calculated. mjcce.org.mksemanticscholar.org These theoretical frequencies are often systematically higher than the experimental values and are corrected using a scaling factor. The calculated spectrum can then be compared with the experimental FT-IR and Raman spectra. This correlation allows for a detailed and confident assignment of each observed band to a specific molecular vibration, a process known as Potential Energy Distribution (PED) analysis. semanticscholar.org Such studies have been successfully applied to numerous thiophene derivatives, providing precise assignments for C-H, C=O, C-S, and ring deformation modes. iosrjournals.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structures

Quantum chemical calculations are pivotal in understanding the molecular and electronic properties of compounds like 2-(Fluoroacetyl)thiophene. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of thiophene (B33073) derivatives. mdpi.com The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for these calculations. semanticscholar.org For instance, DFT at the B3LYP/6-311++G(d,p) level can be employed to model the frontier molecular orbitals (HOMO/LUMO), which are crucial for predicting charge-transfer behavior. The inclusion of solvent effects, often through polarizable continuum models (PCM), can enhance the accuracy of these predictions, particularly for applications in areas like organic electronics.

DFT calculations have been successfully used to study the molecular structure, electronic properties, and spectroscopic characteristics of various thiophene derivatives. mdpi.com For example, in studies of other thiophene compounds, DFT calculations have shown good agreement between optimized geometric parameters and experimental X-ray structures. mdpi.com These calculations are also instrumental in predicting vibrational frequencies and understanding the nature of chemical bonds within the molecule. researchgate.net

Ab Initio Methods (e.g., G2, G3, CASSCF, MP2-CAS)

For the study of excited electronic states, advanced ab initio methods like the second-order algebraic-diagrammatic construction (ADC(2)) and equation-of-motion coupled-cluster (EOM-CC) methods (CCSD and CC3) are employed. researchgate.netrsc.org These methods are crucial for interpreting high-resolution photoabsorption spectra and understanding the nature of electronic transitions, such as π → π* and π → σ* transitions. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. rsc.org

For thiophene derivatives, the HOMO is often localized on the thiophene ring and any electron-donating substituents, while the LUMO is typically found on electron-withdrawing groups. acs.org The HOMO-LUMO gap for analogous thiophene derivatives has been predicted to be in the range of 3.2–3.8 eV, indicating moderate electronic stability. vulcanchem.com In some thiophene-2-carboxamide derivatives, this gap has been calculated to be between 3.11 and 3.83 eV. nih.govnih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity. rsc.org

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like this compound. The rotation around the single bond connecting the acetyl group to the thiophene ring leads to different conformers. For related acetyl-containing thiophenes, such as 2-acetyl-5-methylthiophene, microwave spectroscopy combined with quantum chemical calculations has identified the most stable conformer. rsc.org

Theoretical studies on monosubstituted thiophenes have explored the conformational preferences and stabilities of different isomers. acs.org For instance, in 3-(2-chlorophenyl)thiophene, conformational analysis was performed by systematically changing the dihedral angle between the phenyl and thiophene rings, revealing the most stable syn-gauche and anti-gauche conformations. researchgate.net Such analyses, often carried out using DFT methods, help in understanding how substituents influence the molecular geometry and stability. mdpi.comacs.org

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the charge distribution, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.nettaylorandfrancis.com This analysis provides insights into the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy E(2) quantifying the strength of these interactions. researchgate.net

In thiophene derivatives, NBO analysis can reveal significant intramolecular charge transfer (ICT) interactions. mdpi.com For example, in a study of a cyanothiophene derivative, a strong n→π* ICT from a lone pair of a nitrogen atom to an antibonding orbital of a C=C bond was identified, with a stabilization energy of 63.23 kcal/mol. mdpi.com NBO analysis also helps in determining the natural atomic charges on different atoms, providing a detailed picture of the electron distribution across the molecule. mdpi.commdpi.com This information is valuable for predicting reactive sites for electrophilic and nucleophilic attacks. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties and correlate them with experimental data. For thiophene derivatives, DFT calculations are commonly employed to compute vibrational frequencies (FT-IR and Raman), and NMR chemical shifts. researchgate.netdergipark.org.tr The calculated vibrational frequencies are often scaled to correct for systematic errors arising from the theoretical model. semanticscholar.org

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) and assign electronic transitions. mdpi.comresearchgate.net For instance, TD-DFT calculations have shown good agreement with experimental electronic spectra for various thiophene compounds. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure. bohrium.com This correlation between theoretical predictions and experimental spectra is crucial for the structural elucidation and characterization of new compounds. acs.orguni-halle.de

Data Tables

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide derivatives | - | - | 3.11 - 3.83 | nih.govnih.gov |

| Analogous thiophene derivatives | - | - | 3.2 - 3.8 | vulcanchem.com |

| Thiophene sulfonamide derivatives | - | - | 3.44 - 4.65 | mdpi.com |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1)N5 | BD*(2)C15-C16 | 63.23 | mdpi.com |

| LP(2)O3 | BD*(1)N5-H6 | 6.63 | mdpi.com |

Investigation of Non-Linear Optical (NLO) Properties

In the case of this compound, the thiophene ring acts as a π-system, and the fluoroacetyl group serves as a potent electron-withdrawing group. This donor-π-acceptor (D-π-A) type architecture is a well-established motif for enhancing NLO responses. researchgate.net Computational studies on similar thiophene-based molecules have demonstrated that such structural features can lead to significant first and second-order hyperpolarizabilities. nih.govmdpi.com

The primary computational method employed for predicting NLO properties is Density Functional Theory (DFT). nih.gov Specifically, functionals like B3LYP and M06, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to calculate the components of the polarizability (α) and the first hyperpolarizability (β). nih.govmjcce.org.mk These calculations can provide insights into the intramolecular charge transfer (ICT) from the thiophene ring to the fluoroacetyl group upon excitation, which is a key factor for a large NLO response. nih.gov The calculated values of β are indicative of the second-order NLO activity of the molecule. For instance, studies on other thiophene derivatives have shown that the strategic placement of electron-withdrawing groups can lead to substantial β values. mdpi.com

An illustrative representation of the kind of data that would be obtained from such a computational study is presented in the table below. The values are hypothetical and serve to demonstrate the typical parameters reported in NLO studies of organic molecules.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (⟨α⟩) | 150.0 | a.u. |

| First Hyperpolarizability (β_total) | 8.5 x 10-30 | esu |

The investigation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also integral to understanding NLO properties. nih.gov The energy gap between the HOMO and LUMO (ΔE_H-L) is a critical parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability. nih.govnih.gov For this compound, the HOMO would likely be localized on the electron-rich thiophene ring, while the LUMO would be centered on the electron-withdrawing fluoroacetyl group. This spatial separation facilitates ICT, a desirable characteristic for NLO materials. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations can provide valuable insights into its behavior in a condensed phase, such as in a solution or a crystal lattice, and elucidate the nature of its intermolecular interactions. nih.govmdpi.com

A typical MD simulation involves placing the molecule of interest in a simulation box, often filled with an explicit solvent like water or an organic solvent, and then solving Newton's equations of motion for the system. acs.orgnih.gov The interactions between atoms are described by a force field, such as AMBER or CHARMM. nih.gov These simulations can reveal how this compound molecules interact with each other and with solvent molecules.

The key intermolecular interactions expected for this compound include:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density and are significant in the packing of organic molecules. mdpi.com

Dipole-dipole interactions: Due to the presence of the polar C=O and C-F bonds in the fluoroacetyl group, the molecule possesses a significant dipole moment, leading to strong dipole-dipole interactions.

π-π stacking: The aromatic thiophene rings can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and can influence charge transport properties. nih.gov

Hydrogen bonding: While this compound itself does not have a hydrogen bond donor, the oxygen and fluorine atoms of the fluoroacetyl group can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents or other suitable donor molecules. nih.gov

MD simulations can quantify these interactions and provide a detailed picture of the local molecular environment. For example, the radial distribution function (RDF) can be calculated to understand the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. acs.org The stability of potential intermolecular complexes can also be assessed by calculating the binding energy. researchgate.net

The following table illustrates the type of data that can be extracted from MD simulations to characterize intermolecular interactions. The values are hypothetical and for illustrative purposes only.

| Interaction Type | Interacting Atoms | Average Distance (Å) | Coordination Number |

|---|---|---|---|

| Hydrogen Bond | C=O --- H-O(water) | 2.1 | 1.5 |

| Hydrogen Bond | C-F --- H-O(water) | 2.5 | 0.8 |

| π-π Stacking | Thiophene Ring - Thiophene Ring | 3.8 | N/A |

Understanding these intermolecular forces is critical for predicting macroscopic properties such as solubility, melting point, and crystal packing, which are in turn essential for the practical application of this compound in materials science and medicinal chemistry. acs.orgmdpi.com

Design and Synthesis of 2 Fluoroacetyl Thiophene Derivatives and Analogues

Rational Design Principles for Functionalized Thiophenes

The rational design of functionalized thiophenes, including derivatives of 2-(fluoroacetyl)thiophene, is a systematic process aimed at tailoring molecular properties for specific applications. nih.gov This process involves a deep understanding of the thiophene (B33073) ring's inherent characteristics and how they are modulated by various substituents. Key principles include leveraging computational and theoretical models to predict molecular behavior and guide synthetic efforts.

One fundamental principle is the strategic manipulation of the thiophene ring's electronic properties. The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic system, making the ring electron-rich and highly reactive toward electrophilic substitution compared to benzene (B151609). nih.gov The introduction of electron-withdrawing groups, such as the fluoroacetyl group, can significantly alter this reactivity. numberanalytics.com For instance, the powerful electron-withdrawing nature of a nitro group has been shown to activate the thiophene ring for Diels-Alder reactions. Similarly, the fluoroacetyl group is expected to increase the electrophilicity of the adjacent carbonyl carbon, potentially influencing intermolecular interactions.

Another design principle involves the use of thiophene as a structural motif to build larger, conjugated systems for applications in materials science, such as organic electronics. numberanalytics.com The combination of 2,5-disubstituted thiophene rings with other aromatic units like phenyl or pyrimidine (B1678525) rings can create highly conjugated organic semiconductors with enhanced charge transport properties. acs.org The design can also focus on creating specific molecular geometries. For example, the non-coaxial nature of the 2,5-disubstituted thiophene ring results in a distinct bond angle that influences the packing and properties of liquid crystalline materials. acs.org

Computational methods, particularly Density Functional Theory (DFT), provide powerful guidelines for rational design. These methods can identify reactive sites on the thiophene ring and predict how substituents will influence electrophilicity and nucleophilicity. This predictive power allows for the in silico screening of potential derivatives before committing to synthetic work, saving time and resources. The design of substrates can also be tailored for specific asymmetric transformations, leading to the synthesis of chiral thiophene-derived compounds. rsc.orgrsc.org

Strategies for Introducing Diverse Substituents

A variety of synthetic strategies are available to introduce diverse functional groups onto the thiophene scaffold, enabling the creation of a vast library of derivatives from a starting material like this compound. These methods can be broadly categorized into direct functionalization of the thiophene ring and the construction of the ring from acyclic precursors.

Common strategies for modifying the thiophene ring include:

Electrophilic Aromatic Substitution : Due to its electron-rich character, the thiophene ring readily undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. nih.govnumberanalytics.com The position of substitution is influenced by existing groups on the ring.

Cross-Coupling Reactions : Modern cross-coupling reactions are indispensable for introducing a wide array of substituents. numberanalytics.comnumberanalytics.com Methods like the Suzuki-Miyaura (using boronic acids/esters) and Stille (using organotin compounds) couplings allow for the formation of carbon-carbon bonds, linking the thiophene core to other aryl or heteroaryl groups. numberanalytics.comchemrxiv.org

Metalation and C-H Activation : Direct C-H activation or metalation of the thiophene ring followed by reaction with an electrophile is a powerful tool for functionalization. numberanalytics.com This avoids the need for pre-functionalized starting materials like halogenated thiophenes.

Cyclization Reactions : The thiophene ring itself can be constructed from suitably designed acyclic precursors. numberanalytics.com The Paal-Knorr synthesis, for example, involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent. numberanalytics.com The Gewald reaction is another versatile method for synthesizing 2-aminothiophenes, which are valuable precursors for many biologically active molecules. scirp.orgsapub.org

These strategies can be used in combination to build complex molecules. For instance, a 5-(2-bromo-acetyl)-substituted-thiophene can act as a synthon for further reactions with nucleophilic nitrogen compounds to create new derivatives. researchgate.net The choice of strategy often depends on the desired substitution pattern and the compatibility of the functional groups involved. numberanalytics.com

| Synthetic Strategy | Description | Typical Reagents/Conditions | Reference |

| Electrophilic Substitution | Direct substitution of a hydrogen on the thiophene ring with an electrophile. | Halogens (Br₂, Cl₂), Nitrating agents (HNO₃/H₂SO₄), Acyl chlorides/Lewis acids. | numberanalytics.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halothiophene with a boronic acid or ester. | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Thiophene-boronic acid. | numberanalytics.comchemrxiv.org |

| Stille Coupling | Palladium-catalyzed cross-coupling of a halothiophene with an organotin compound. | Pd catalyst, Organostannane (e.g., 2-(tri-n-butylstannyl)thiophene). | chemrxiv.orguio.no |

| Gewald Reaction | Condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base. | Elemental sulfur, Base (e.g., morpholine), α-cyano ester. | scirp.orgsapub.org |

| C-H Activation | Direct functionalization of a C-H bond, often catalyzed by a transition metal. | Transition metal catalyst (e.g., Pd, Rh), Directing group may be required. | numberanalytics.com |

Bioisosteric Replacement and Mimicry in Thiophene Scaffold Design

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one chemical group with another that possesses similar physical or chemical properties, with the goal of enhancing biological activity, improving selectivity, or optimizing pharmacokinetic properties. rsc.org The thiophene ring is widely recognized and utilized as a classic bioisostere of the phenyl ring. nih.gov This substitution can lead to improved metabolic stability, better binding affinity with biological targets, and potentially reduced toxicity. nih.govwiley-vch.de

The rationale for using thiophene to mimic a phenyl ring stems from their similar size, planarity, and aromaticity. However, the presence of the sulfur heteroatom imparts distinct electronic and conformational properties. The sulfur atom can act as a hydrogen bond acceptor, potentially forming additional interactions with a biological receptor that are not possible with a benzene ring. nih.gov This subtle difference can be exploited to fine-tune the binding affinity and selectivity of a drug candidate.

A key driver for bioisosteric replacement is the mitigation of toxicity. In some cases, metabolic oxidation of a core scaffold can lead to toxic byproducts. For example, a diarylimidazothiazole scaffold, which could be metabolized to a toxic thiophene S-oxide, was successfully replaced with a diarylthiazolotriazole to avoid this issue. wiley-vch.de Similarly, the thiophene ring itself has been identified as a potential toxicophore in certain contexts, prompting its replacement with other groups like a quinazolinone core in the development of HIV-1 reverse transcriptase inhibitors. tandfonline.comnih.gov

The strategy is not limited to replacing only phenyl rings. The core thiophene scaffold itself can be replaced in a process known as "scaffold hopping" to discover new chemical series with improved properties. wiley-vch.detandfonline.com For instance, replacing a benzimidazole (B57391) scaffold with a more lipophilic indole (B1671886) moiety has been used to increase cellular permeability. wiley-vch.de Conversely, replacing a lipophilic core with a more polar one can improve solubility. wiley-vch.de This highlights the versatility of bioisosteric replacement in modulating a wide range of molecular properties critical for drug development.

Structure-Activity Relationship (SAR) Investigations in Scaffold Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound, such as a this compound derivative, into a potent and selective agent. SAR investigations systematically explore how modifying the chemical structure of a molecule affects its biological activity. mdpi.com For thiophene-based compounds, SAR studies typically focus on the nature, position, and orientation of substituents on the thiophene ring. sapub.orgresearchgate.net

The electronic nature of substituents is a critical factor. The presence of electron-donating or electron-withdrawing groups can significantly impact the molecule's interaction with its biological target. numberanalytics.commdpi.com For example, in a series of antifungal coumarin (B35378) derivatives, the introduction of electron-withdrawing nitro groups was found to enhance activity. mdpi.com In the context of this compound, the fluoroacetyl group is strongly electron-withdrawing, and SAR studies would likely explore how adding other substituents with varying electronic properties at other positions on the thiophene ring modulates activity.

The position of substituents is also crucial. The reactivity and interaction profile of a 2-substituted thiophene is different from a 3-substituted one. SAR studies on N-acylhydrazones containing a thiophene ring revealed that the specific substitution pattern on both the thiophene and an attached phenyl ring was critical for anticancer activity. researchgate.net Similarly, studies on thiophene derivatives for cytotoxicity showed that changing the substituents at the 2-position of the thiophene ring significantly affected their biological potency. researchgate.net

The results from SAR studies provide a feedback loop for rational design. By identifying which chemical modifications lead to improved activity, researchers can build a predictive model for designing the next generation of compounds. For example, if a bulky substituent at a specific position is found to decrease activity, it may indicate a steric clash within the target's binding site. cardiff.ac.uk This information guides the synthesis of new analogues with smaller groups at that position to test the hypothesis and further refine the SAR model.

| Compound Series | Key SAR Finding | Implication for Design | Reference |

| Coumarin Derivatives | Electron-withdrawing groups (e.g., NO₂) on the aromatic ring enhanced antifungal activity. | The introduction of electron-withdrawing groups is a favorable strategy for increasing potency. | mdpi.com |

| Thiophene-based Azo Dyes | Modifications to substituents on the thiophene nucleus altered dyeing and fastness properties. | Specific substituents can be used to target and improve material properties. | sapub.org |

| N-acylhydrazones | The substitution pattern on the thiophene ring was critical for anticancer activity. | The position and nature of substituents must be carefully optimized for biological effect. | researchgate.net |

| CDK9 Inhibitors | Introduction of a substituent at C5 of a pyrimidine ring induced a steric clash and conformational twist. | Steric interactions can dramatically alter molecular conformation and resulting activity. | cardiff.ac.uk |

Advanced Research Applications in Chemical Sciences

Medicinal Chemistry Research Perspectives

In medicinal chemistry, the search for novel molecular scaffolds that can serve as the basis for new therapeutic agents is a constant endeavor. The thiophene (B33073) nucleus is a well-established "privileged scaffold" due to its structural and electronic properties, which allow it to interact favorably with a wide range of biological targets. nih.govnih.gov

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is often considered a bio-isosteric replacement for a phenyl ring in drug design, a strategy used to improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The planarity of the thiophene ring can facilitate effective stacking interactions with aromatic residues in protein binding sites, while the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov These characteristics make thiophene-containing molecules, including 2-(Fluoroacetyl)thiophene, excellent candidates for target interaction studies, providing a stable and versatile framework for building and optimizing ligands against various receptors and enzymes. nih.govtaylorandfrancis.com

Chemical probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules and processes in living cells. Thiophene derivatives have been successfully developed as fluorescent probes for various applications. For instance, a probe based on a seminaphthorhodafluor derivative featuring a thiophene-2-carboxylic acid ester was designed for the sensitive and selective detection of hydrazine (B178648) in living cells and zebrafish. bohrium.com In another study, thiophene-extended nucleosides were created to act as molecular rotor-type fluorogenic sensors, which emit fluorescence upon interaction with target proteins or in response to changes in micro-viscosity. nih.gov The reactivity of the functional group attached to the thiophene ring is often central to the probe's mechanism. The electrophilic carbonyl of the fluoroacetyl group in this compound makes it a promising candidate for designing probes that can react specifically with nucleophilic targets in biological systems.

Beyond simple inhibition, thiophene scaffolds are explored for more nuanced modulation of enzyme and receptor activity. Thiophene derivatives have been investigated as modulators of protein aggregation, a key pathological process in neurodegenerative diseases like Alzheimer's. researchgate.net Studies have shown that certain thiophene-based small molecules can effectively modulate the aggregation of both amyloid-β (Aβ) and Tau proteins. researchgate.net Furthermore, 2-aminothiophene derivatives have been identified as novel small-molecule positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. nih.gov These PAMs enhance the receptor's response to its endogenous ligand. nih.gov The this compound scaffold, with its potential for diverse chemical modifications, represents a valuable starting point for developing new allosteric modulators for various enzyme systems.

The thiophene scaffold is a cornerstone in the rational design of enzyme inhibitors for a multitude of diseases. The structural versatility of the ring allows for the precise positioning of functional groups to interact with active sites. For example, morpholine-thiophene hybrid molecules have been synthesized as potent inhibitors of urease, an enzyme implicated in bacterial infections. frontiersin.org Research has also focused on thiophene-based inhibitors for enzymes relevant to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Derivatives of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene have shown selective inhibition of COX-2. nih.gov In the field of neurodegenerative diseases, benzothiophene-chalcone hybrids have been developed as inhibitors of cholinesterases. bohrium.com

The fluoroacetyl group in this compound is particularly significant for inhibitor design, as it can enhance binding affinity and selectivity for the target enzyme. This makes the compound a promising platform for developing new classes of potent and selective enzyme inhibitors.

| Thiophene Derivative Class | Target Enzyme | Lead Compound Example | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Morpholine-thiophene Hybrid Thiosemicarbazones | Urease | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 µM | frontiersin.org |

| Benzothiophene-Chalcone Hybrids | Butyrylcholinesterase (BChE) | Compound 5h | 24.35 µM | bohrium.com |

| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives | Cyclooxygenase-2 (COX-2) | Compound 29a | 0.31 µM | nih.gov |

| Thiophene Chalcones/Coumarins | Acetylcholinesterase (AChE) | Compound 1i | 0.42 µM | nih.gov |

Exploration of Thiophene-based Scaffolds for Enzyme Modulation

Advanced Materials Science Research

In materials science, thiophene and its derivatives are fundamental components in the field of organic electronics due to their excellent electronic properties, chemical stability, and synthetic versatility. rsc.org They form the backbone of many conjugated polymers and small molecules used in a variety of optoelectronic devices.

Thiophene-based molecules are key precursors for synthesizing organic semiconductors. These materials are utilized in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.comencyclopedia.pub The electronic properties of thiophene-based materials can be finely tuned by chemical modification. The introduction of functional groups, such as acetyl or fluoroalkyl substituents, onto the thiophene ring can alter solubility, processability, and the final electronic characteristics of the resulting polymers. rsc.org

A particularly promising class of materials is based on fused thiophene rings, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT). The rigid, planar structure of DTT promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. aip.orgresearchgate.net OFETs fabricated using DTT derivatives as the active layer have demonstrated excellent performance characteristics. The this compound molecule, containing both a thiophene core and a reactive, electron-withdrawing functional group, is a highly relevant precursor for creating novel functional polymers for next-generation electronic applications.

| Active Material | Device Type | Hole Mobility (cm²/Vs) | ON/OFF Ratio | Reference |

|---|---|---|---|---|

| Bis(dithienothiophene) (BDT) | Thin-Film Transistor | 0.02 - 0.05 | 108 | aip.orgaip.org |

| Dithieno[3,2-b:2',3'-d]thiophene Derivative (C8-DTT-C8) | Single-Crystal Transistor | > 10 | ~107 | researchgate.net |

| α,ω-dihexylsexithiophene (DH6T) | Thin-Film Transistor | 0.1 | - | researchgate.net |

Application in Sensor Design and Development

The thiophene moiety is a fundamental component in the design of fluorescent chemosensors due to its favorable electronic and photophysical properties. mdpi.comnih.gov Thiophene and its derivatives are frequently employed as signaling units in sensors for a variety of analytes, including metal ions and anions. mdpi.comnih.gov The sensing mechanism often relies on the modulation of the fluorophore's photophysical properties upon interaction with an analyte. This can manifest as an enhancement of fluorescence, known as the Chelation-Enhanced Fluorescence Effect (CHEF), or a decrease in fluorescence, termed the Chelation-Enhancement Quenching Effect (CHEQ). nih.gov These observable changes in emission intensity are utilized for the selective and sensitive detection of the target species. nih.gov

This compound is a promising candidate for the development of novel chemosensors. The molecule incorporates the fluorescently active thiophene ring and a fluoroacetyl group, which possesses strong electron-withdrawing characteristics. This functional group can significantly influence the electronic structure of the thiophene ring, potentially enhancing its sensitivity and selectivity towards specific analytes. Furthermore, the carbonyl oxygen of the acetyl group and the sulfur atom of the thiophene ring can act as potential binding sites for metal cations. The design of chemosensors based on this compound could involve its use as a core structure or its incorporation into more complex molecular frameworks. For instance, Schiff base derivatives can be synthesized from the acetyl group, introducing additional coordination sites (e.g., nitrogen atoms) to create highly selective multidentate chelators for specific ions like Al³⁺, Zn²⁺, and Hg²⁺. researchgate.netresearchgate.net

Table 1: Potential Sensing Applications of this compound-Based Chemosensors This table is illustrative and based on the known sensing behavior of other thiophene derivatives.

| Target Analyte | Proposed Sensing Mechanism | Potential Fluorescence Response | Relevant Precedent |

|---|---|---|---|

| Zn²⁺ | Coordination with the carbonyl oxygen and a Schiff base nitrogen atom, restricting C=N isomerization and promoting the CHEF effect. | Turn-on fluorescence. mdpi.com | Thiophene-based sensors show a notable fluorescence increase with Zn²⁺. mdpi.com |

| Al³⁺ | Strong chelation involving the deprotonated hydroxyl group (in a Schiff base derivative) and the azomethine nitrogen, leading to rigidification. | Strong fluorescence enhancement (CHEF). researchgate.net | Thiophene hydrazide Schiff bases are effective fluorescent sensors for Al³⁺. researchgate.net |

| Hg²⁺ | Coordination with the thiophene sulfur and other donor atoms, often leading to fluorescence quenching via heavy atom effect or photoinduced electron transfer (PET). | Turn-off fluorescence (CHEQ). | Pyrene-thiophene conjugates can detect Hg²⁺. nih.gov |

| CN⁻ | The analyte could interact with a metal-complex of the sensor (e.g., a Zn²⁺ complex), displacing the sensor and restoring its original fluorescence. | Turn-on fluorescence via displacement. | A Zn²⁺ complex of a thiophene sensor was used to detect CN⁻. mdpi.com |

Polymer Chemistry: Monomers for Conjugated Polymers

Polythiophenes represent one of the most significant classes of conjugated polymers, valued for their excellent electronic and optical properties, which makes them suitable for a wide range of applications including organic field-effect transistors (OFETs), solar cells, and light-emitting diodes. nih.gov A critical aspect of polythiophene chemistry is the functionalization of the thiophene monomer at the 3-position. This strategy not only improves the solubility and processability of the resulting polymers but also provides a powerful tool to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Various substituents, including alkyl, alkoxy, and fluoroalkyl groups, have been investigated to modulate these characteristics. nih.gov

Table 2: Predicted Properties of Poly(this compound) vs. Poly(3-hexylthiophene) (P3HT) This table presents expected trends based on the electronic effects of the substituent groups.

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) (Hypothetical) | Rationale for Difference |

|---|---|---|---|

| Substituent Effect | Electron-donating (alkyl group) | Strongly electron-withdrawing (fluoroacetyl group) | The -COCH₂F group has a strong inductive and resonance withdrawing effect. |

| HOMO Energy Level | High (approx. -4.9 to -5.2 eV) | Expected to be significantly lower | The electron-withdrawing group stabilizes the HOMO level. |

| LUMO Energy Level | High (approx. -2.9 to -3.2 eV) | Expected to be significantly lower | The electron-withdrawing group stabilizes the LUMO level. |

| Electrochemical Bandgap | ~2.0 eV | Expected to be similar or slightly smaller | Both HOMO and LUMO are lowered, the net effect on the gap may vary. |

| Charge Transport | Primarily p-type (hole transport) | Potentially n-type or ambipolar | Lowered LUMO level facilitates electron injection and transport. |

| Air Stability | Moderate; susceptible to oxidation | Expected to be higher | Lower HOMO level increases resistance to oxidative doping by air. |

Mechanofluorochromic Probe Design

Mechanofluorochromic (MFC) materials are a fascinating class of smart materials that exhibit changes in their fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.orgresearchgate.net This phenomenon is highly attractive for applications in pressure sensors, security inks, and data storage. researchgate.net The underlying mechanism of mechanofluorochromism typically involves a force-induced phase transition, for example, from a stable crystalline state to a metastable amorphous state. mdpi.com This physical change alters the intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and molecular packing in the solid state, which in turn modifies the material's photophysical properties and emission color. mdpi.com

The design of effective MFC molecules often incorporates a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. bohrium.com this compound is an excellent building block for creating such D-π-A systems. In this design, the thiophene ring can function as the π-conjugated bridge, while the fluoroacetyl group serves as a potent electron acceptor. By chemically linking this unit to a suitable electron-donating group (e.g., triphenylamine, phenothiazine, or pyrene), a molecule with strong ICT characteristics can be synthesized. rsc.orgbohrium.com The twisted conformation between the donor and the thiophene-acceptor unit is a key feature in many MFC materials, as mechanical force can induce planarization, leading to a change in conjugation and a corresponding shift in the fluorescence emission. bohrium.com

Table 3: Design Principles for a Hypothetical MFC Probe Based on this compound

| Molecular Component | Role in MFC Probe | Example Structure Fragment | Desired Photophysical Effect |

|---|---|---|---|

| Electron Donor (D) | Provides electrons upon excitation; often bulky to create a twisted ground state. | Pyrene, Triphenylamine | Establishes the D-π-A structure necessary for ICT. |

| π-Conjugated Bridge | Connects the donor and acceptor; part of the thiophene ring itself. | Thiophene ring | Facilitates electronic communication between D and A. |

| Electron Acceptor (A) | The this compound unit. | -C₄H₂S-CO-CH₂F | The fluoroacetyl group creates a strong pull on electron density, enhancing the ICT character. |

| Initial State (Crystalline) | Ordered packing, potentially with a large dihedral angle between donor and acceptor. | Blue/Green Emission | Weaker intermolecular interactions and twisted conformation lead to higher energy emission. |

| Final State (Amorphous) | Disordered packing after grinding; force may induce a more planar conformation. | Yellow/Orange Emission (Red-Shift) | Increased planarity and stronger intermolecular interactions (e.g., J-aggregation) lead to lower energy emission. |

Catalysis and Ligand Design Research

Thiophene Derivatives as Ligands in Metal-Catalyzed Reactions

Thiophene derivatives are established as versatile scaffolds for the design of ligands in coordination chemistry and homogeneous catalysis. ekb.eg Their utility stems from the presence of the sulfur heteroatom, which can act as a coordination site, and the ease with which the thiophene ring can be functionalized to create multidentate ligand systems with tailored steric and electronic properties. ekb.egajol.info For example, Schiff bases derived from 2-acetylthiophene (B1664040) and various amines have been shown to form stable complexes with a range of transition metals, acting as bidentate ligands that coordinate through the imine nitrogen and the carbonyl oxygen. ekb.eg

This compound offers intriguing possibilities for ligand design. It can potentially act as a bidentate ligand by coordinating to a metal center through the carbonyl oxygen and the thiophene sulfur atom. The introduction of the fluorine atom significantly increases the electrophilicity of the carbonyl carbon and modulates the electron-donating ability of the oxygen atom. This electronic tuning can directly influence the properties of the resulting metal complex, such as its stability, redox potential, and, crucially, its catalytic activity. Furthermore, the acetyl group serves as a chemical handle for synthesizing more elaborate ligands. Condensation with hydrazines or amines can yield multidentate N,O- or N,S-donor ligands capable of forming stable octahedral or square planar complexes with transition metals like cobalt, manganese, and copper. ajol.info These complexes are candidates for catalysts in various organic reactions.

Table 4: Potential Ligand and Complex Formation with this compound

| Ligand Type | Potential Coordination Mode | Metal Ion Examples | Potential Catalytic Application |

|---|---|---|---|

| Direct Coordination | Bidentate (S, O) | Pd(II), Cu(II) | Cross-coupling reactions, Oxidations |

| Schiff Base Derivative | Bidentate (N, O) | Co(II), Mn(II), Ni(II) | Polymerization, Reduction reactions |

| Hydrazone Derivative | Bidentate or Tridentate (N, N, O) | Fe(III), Ru(II) | Oxidation, Asymmetric synthesis |

| Thiophene Carboxylate | Bidentate (O, O) from an oxidized derivative | Cu(II) | Fluoroalkylation reactions beilstein-journals.org |

Role in Organic Transformations (e.g., cross-coupling reactions)

Thiophene derivatives are fundamental building blocks in synthetic organic chemistry, largely due to their participation in a wide array of organic transformations. Among the most powerful of these are metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The Suzuki-Miyaura reaction, in particular, is frequently used to couple halogenated thiophenes with aryl boronic acids, providing a straightforward route to complex aryl-substituted thiophenes that are precursors to pharmaceuticals and materials for organic electronics. mdpi.comd-nb.infonih.gov

This compound is a versatile substrate for such transformations. To be used in cross-coupling reactions, it would typically first be halogenated (e.g., brominated or iodinated), most likely at the C5 position, which is highly activated. The resulting 5-halo-2-(fluoroacetyl)thiophene would be an ideal electrophilic partner in Suzuki, Stille, Heck, or Sonogashira couplings, allowing for the precise installation of a wide variety of functional groups (aryl, vinyl, alkynyl, etc.) onto the thiophene core. d-nb.info This modular approach is essential for building up the complex molecular architectures required for the applications discussed previously, such as polymers and MFC probes.

Beyond cross-coupling, the this compound scaffold can undergo other important transformations. The thiophene ring can participate in direct C-H activation/functionalization reactions, offering a more atom-economical route to arylated products. researchgate.net The fluoroacetyl group itself contains an activated methylene (B1212753) (-CH₂F) group adjacent to the carbonyl, which can be a site for reactions such as Knoevenagel or Claisen-Schmidt condensations to further extend the conjugated system of the molecule. mdpi.com

Table 5: Key Organic Transformations Involving this compound

| Reaction Type | Substrate | Key Reagents | Catalyst (Example) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-(fluoroacetyl)thiophene | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | 5-Aryl-2-(fluoroacetyl)thiophene d-nb.info |

| Heck Coupling | 5-Bromo-2-(fluoroacetyl)thiophene | Alkene (e.g., styrene), Base (e.g., Et₃N) | Pd(OAc)₂ | 5-Vinyl-2-(fluoroacetyl)thiophene |

| Sonogashira Coupling | 5-Iodo-2-(fluoroacetyl)thiophene | Terminal alkyne, Base (e.g., Et₃N) | Pd(PPh₃)₂Cl₂, CuI | 5-Alkynyl-2-(fluoroacetyl)thiophene |

| Direct C-H Arylation | This compound | Aryl bromide, Base (e.g., K₂CO₃) | Pd(OAc)₂ | 5-Aryl-2-(fluoroacetyl)thiophene researchgate.net |

| Knoevenagel Condensation | This compound | Malononitrile, Base (e.g., piperidine) | - | Thiophene-substituted alkene mdpi.com |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-(Fluoroacetyl)thiophene lies in the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Current manufacturing routes for related thiophene (B33073) ketones can suffer from the use of excess reagents and the generation of significant waste, which adds to manufacturing costs. acs.org Research is therefore pivoting towards green chemistry principles to overcome these limitations. researchgate.net